molecular formula C18H16N2O5S2 B2537411 Ethyl 2-(3-(methylsulfonyl)benzamido)benzo[d]thiazole-6-carboxylate CAS No. 896294-66-9

Ethyl 2-(3-(methylsulfonyl)benzamido)benzo[d]thiazole-6-carboxylate

Cat. No.: B2537411
CAS No.: 896294-66-9
M. Wt: 404.46
InChI Key: VFLBBBYFUVKWEF-UHFFFAOYSA-N
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Description

Ethyl 2-(3-(methylsulfonyl)benzamido)benzo[d]thiazole-6-carboxylate is a benzothiazole derivative featuring a 3-(methylsulfonyl)benzamido group at position 2 and an ethyl carboxylate ester at position 6 of the benzothiazole scaffold. Benzothiazoles are privileged structures in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . This compound’s structural complexity and functional group diversity make it a promising candidate for drug development, particularly in targeting bacterial DNA gyrase or other sulfonamide-sensitive enzymes .

Properties

IUPAC Name

ethyl 2-[(3-methylsulfonylbenzoyl)amino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5S2/c1-3-25-17(22)12-7-8-14-15(10-12)26-18(19-14)20-16(21)11-5-4-6-13(9-11)27(2,23)24/h4-10H,3H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFLBBBYFUVKWEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-(methylsulfonyl)benzamido)benzo[d]thiazole-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-aminothiazoles with ethyl 3-bromo-2-oxobutanoate and ethyl 2-chloroacetoacetate . The reaction conditions often require the use of solvents like ethanol and catalysts such as methanesulfonic acid under reflux conditions to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving automated systems and continuous flow reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-(methylsulfonyl)benzamido)benzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Biological Activities

Ethyl 2-(3-(methylsulfonyl)benzamido)benzo[d]thiazole-6-carboxylate exhibits a range of biological activities:

Antimicrobial Activity

Research has demonstrated that compounds containing the benzothiazole moiety possess significant antimicrobial properties. For example, derivatives similar to this compound have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Studies indicate that thiazole derivatives can inhibit the activity of certain enzymes involved in cancer progression. This compound may interact with molecular targets like glutathione S-transferase pi, which is crucial in detoxifying chemotherapeutic agents .

Antidiabetic Effects

Recent investigations into thiazole derivatives have identified potential antidiabetic properties, suggesting that this compound could be explored further for its ability to modulate glucose metabolism and insulin sensitivity .

Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various benzothiazole derivatives, compounds closely related to this compound were tested against multiple pathogens. Results indicated a notable zone of inhibition, particularly against Gram-positive bacteria .

Cancer Cell Line Studies

A series of experiments on cancer cell lines demonstrated that the compound could induce apoptosis in cancer cells while sparing normal cells, highlighting its potential as a selective anticancer agent .

Data Table: Comparison of Biological Activities

Activity TypeRelated CompoundsObserved Effect
AntimicrobialBenzothiazole derivativesEffective against Staphylococcus aureus
AnticancerThiazole derivativesInduces apoptosis in cancer cells
AntidiabeticThiazolidinonesModulates glucose metabolism

Mechanism of Action

The mechanism of action of Ethyl 2-(3-(methylsulfonyl)benzamido)benzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, Ethyl 2-(3-(methylsulfonyl)benzamido)benzo[d]thiazole-6-carboxylate is compared to structurally analogous benzothiazole derivatives. Key differences lie in substituent groups at positions 2 and 6, which influence physicochemical properties, synthetic routes, and biological activities.

Structural Comparison

Compound Name Position 2 Substituent Position 6 Substituent Molecular Weight (g/mol) Key Features Reference ID
This compound (Target Compound) 3-(Methylsulfonyl)benzamido Ethyl carboxylate ~406.14 High polarity (methylsulfonyl), moderate lipophilicity (ethyl ester) -
Ethyl 2-aminobenzo[d]thiazole-6-carboxylate Amino Ethyl carboxylate 236.28 Precursor for further functionalization; lacks sulfonyl group
Ethyl 2-methylbenzo[d]thiazole-6-carboxylate Methyl Ethyl carboxylate 235.30 Simple alkyl substituent; reduced hydrogen-bonding capacity
Ethyl 2-(benzo[d]thiazole-2-carboxamido)benzo[d]thiazole-6-carboxylate Benzothiazole-2-carboxamido Ethyl carboxylate 383.44 Bulky aromatic substituent; potential π-π stacking interactions
tert-Butyl 2-(3,4-dichloro-pyrrole-carboxamido)-4-(methylsulfonyl-phenoxy)benzo[d]thiazole-6-carboxylate 3,4-Dichloro-pyrrole-carboxamido tert-Butyl carboxylate 623.07 Bulky tert-butyl group; dichloro-pyrrole enhances halogen bonding

Physicochemical Properties

  • Polarity: The methylsulfonyl group (logP ≈ -1.5) increases aqueous solubility compared to non-polar substituents like methyl (logP ≈ 1.2) .
  • Acid/Base Behavior : The ethyl ester (pKa ≈ 0.5) is hydrolyzed in vivo to the carboxylic acid, enhancing target engagement .

Biological Activity

Ethyl 2-(3-(methylsulfonyl)benzamido)benzo[d]thiazole-6-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research landscape.

Chemical Structure and Properties

The compound features a benzothiazole core with a methylsulfonyl substituent and an ethoxycarbonyl group, which may enhance its solubility and biological activity. The structure can be represented as follows:

C17H18N2O4S\text{C}_{17}\text{H}_{18}\text{N}_2\text{O}_4\text{S}

Target Interactions

This compound is believed to exert its effects primarily through interaction with Bcl-2 proteins , which are crucial regulators of apoptosis. By inhibiting these proteins, the compound promotes programmed cell death, making it a candidate for anticancer therapies .

Biochemical Pathways

The compound's activity is linked to several biochemical pathways:

  • Apoptosis Induction : It enhances the apoptotic pathways involving caspase-3 activation, leading to increased cell death in cancerous cells.
  • Antimicrobial Activity : The compound has shown potential against various pathogens, suggesting a dual role in both anticancer and antimicrobial applications .

Anticancer Properties

Recent studies have demonstrated the compound's cytotoxicity against several cancer cell lines. For instance:

  • In vitro assays revealed an IC50 value of approximately 1.61 µg/mL against Jurkat cells, indicating significant potency comparable to established chemotherapeutics like doxorubicin .
  • Structure-activity relationship (SAR) analyses suggest that modifications to the benzothiazole ring can enhance cytotoxic effects, particularly when electron-donating groups are present .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

  • It exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentrations (MICs) ranging from 6.25 μg/mL to 32 μg/mL against various strains .
  • The compound's mechanism likely involves disruption of bacterial cell wall synthesis or function, although detailed mechanisms remain under investigation.

Case Study: Anticancer Efficacy

A study conducted on the effects of this compound on human cancer cell lines demonstrated:

  • Increased apoptosis rates in treated cells compared to controls.
  • Enhanced expression of pro-apoptotic markers such as Bax and decreased expression of anti-apoptotic markers like Bcl-2 .

Case Study: Antimicrobial Activity

In another study focusing on its antimicrobial properties:

  • The compound was tested against a panel of bacteria, showing effectiveness against multidrug-resistant strains.
  • Synergistic effects were observed when combined with traditional antibiotics, suggesting potential for use in combination therapies .

Summary Table of Biological Activities

Activity TypeTarget Pathway/MechanismIC50/MIC ValuesReferences
AnticancerApoptosis via Bcl-2 inhibitionIC50 = 1.61 µg/mL
AntimicrobialDisruption of cell wallMIC = 6.25 - 32 µg/mL

Q & A

Q. What are the common synthetic routes for Ethyl 2-(3-(methylsulfonyl)benzamido)benzo[d]thiazole-6-carboxylate, and how are intermediates characterized?

The synthesis typically involves multi-step reactions:

  • Step 1 : Bromination of ethyl 2-aminobenzo[d]thiazole-6-carboxylate using reagents like N-bromosuccinimide (NBS) to introduce reactive sites .
  • Step 2 : Coupling with 3-(methylsulfonyl)benzoyl chloride via amide bond formation under anhydrous conditions (e.g., THF, DIPEA) .
  • Intermediate characterization : Key intermediates (e.g., tert-butyl 2-aminobenzo[d]thiazole-6-carboxylate) are validated using 1H^1H-NMR, 13C^{13}C-NMR, and mass spectrometry (MS). For example, 1H^1H-NMR peaks at δ 8.21 (d, 1H) and 7.87 (s, 2H) confirm aromatic protons and amine groups .

Q. What spectroscopic methods confirm the structure of this compound?

  • 1H^1H-NMR : Identifies proton environments (e.g., methylsulfonyl protons at δ 3.29 ppm, ethyl ester protons at δ 4.38 ppm) .
  • MS : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 624.1) .
  • HPLC : Purity assessment (e.g., tR 5.25 min, 83.6% at 254 nm) ensures batch consistency .

Q. What purification techniques are effective post-synthesis?

  • Column chromatography : Separates crude mixtures using gradients like dichloromethane/methanol (20:1) .
  • Crystallization : Enhances purity via solvent recrystallization (e.g., ethyl acetate/hexane) .
  • Acid-base extraction : Removes unreacted reagents (e.g., citric acid washes for amine byproducts) .

Advanced Research Questions

Q. How do structural modifications at the benzothiazole core influence biological activity?

  • Methylsulfonyl group : Enhances electron-withdrawing effects, improving DNA gyrase inhibition (IC50 values < 1 µM in Acinetobacter baumannii) .
  • Ethyl ester vs. tert-butyl ester : Ethyl esters improve solubility but reduce plasma stability compared to tert-butyl analogs .
  • Substituent position : 3-(methylsulfonyl)benzamido at position 2 of the benzothiazole optimizes steric interactions with bacterial gyrase ATP-binding pockets .

Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 33% vs. 97%)?

  • Reaction conditions : Higher yields (97%) are achieved with excess Boc-piperazine (2.5 eq.) in THF at room temperature, while lower yields (33%) occur with suboptimal stoichiometry or elevated temperatures .
  • Catalyst optimization : Palladium catalysts (e.g., Pd(OAc)2) improve coupling efficiency in aryl amidation steps .
  • Purification : Flash chromatography over silica gel vs. gravity columns impacts recovery rates .

Q. What strategies optimize solubility and bioavailability without compromising target binding?

  • Prodrug design : Replace ethyl ester with water-soluble groups (e.g., phosphate esters) .
  • Co-crystallization : Use cyclodextrins to enhance aqueous solubility while retaining antibacterial activity .
  • Salt formation : Hydrochloride salts improve stability in physiological buffers .

Q. How do electron-withdrawing groups (e.g., methylsulfonyl) affect enzyme inhibition?

  • Mechanism : The methylsulfonyl group increases electrophilicity, promoting hydrogen bonding with DNA gyrase residues (e.g., Asp81 in E. coli), reducing ATPase activity by >70% .
  • Comparative studies : Analogues lacking methylsulfonyl show 10-fold lower activity, confirming its critical role .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

  • Sample preparation : Solid-phase extraction (SPE) with C18 cartridges removes phospholipid interference in plasma .
  • LC-MS/MS : Use deuterated internal standards (e.g., d4-analogue) to correct matrix effects. Limit of quantification (LOQ) reported at 5 ng/mL .

Q. How to design analogs to overcome bacterial resistance mechanisms?

  • Steric shielding : Introduce bulky substituents (e.g., 3,4-dichlorophenyl) to block efflux pump recognition .
  • Target mutation adaptation : Modify the benzothiazole scaffold to bind alternative gyrase domains (e.g., GyrB vs. GyrA) .

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